A Senior Application Scientist's Technical Guide to (4-Bromo-6-chloropyridin-3-yl)boronic acid: Properties, Reactivity, and Strategic Applications
A Senior Application Scientist's Technical Guide to (4-Bromo-6-chloropyridin-3-yl)boronic acid: Properties, Reactivity, and Strategic Applications
Authored for Researchers, Scientists, and Drug Development Professionals
Section 1: Introduction and Strategic Importance
(4-Bromo-6-chloropyridin-3-yl)boronic acid (CAS No: 957062-85-0) is a highly functionalized heterocyclic building block of significant interest in the fields of medicinal chemistry and materials science.[1][2][3] Its structure is distinguished by a pyridine core bearing a boronic acid moiety and two different halogen atoms: a bromine at the 4-position and a chlorine at the 6-position. This unique arrangement of reactive sites is not a redundancy; it is a strategic design feature. The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in palladium-catalyzed cross-coupling reactions allows for programmed, site-selective functionalization.[4] This enables chemists to construct complex molecular architectures in a controlled, sequential manner, making this reagent a valuable tool for generating libraries of novel compounds in drug discovery programs.[5][6]
This guide provides an in-depth analysis of the compound's chemical properties, plausible synthetic routes, core reactivity in Suzuki-Miyaura coupling, and best practices for its handling and application.
Section 2: Physicochemical and Structural Characteristics
The utility of a chemical reagent begins with a thorough understanding of its fundamental properties. These characteristics dictate storage, handling, and reaction setup.
| Property | Value | Source(s) |
| CAS Number | 957062-85-0 | [1][2][7] |
| Molecular Formula | C₅H₄BBrClNO₂ | [1][7] |
| Molecular Weight | 236.26 g/mol | [1][7] |
| IUPAC Name | (4-bromo-6-chloropyridin-3-yl)boronic acid | [1][2] |
| Typical Purity | ≥95% | [1][7][8] |
| Appearance | Off-white to light brown solid | [6] |
| Storage Conditions | 2-8°C, inert atmosphere | [6][7] |
Expert Insight on Stability and Storage: Boronic acids are susceptible to dehydration to form cyclic anhydrides known as boroxines. This process is often reversible upon exposure to water. However, to ensure reproducibility in stoichiometric calculations and reaction kinetics, it is imperative to store (4-Bromo-6-chloropyridin-3-yl)boronic acid under cool, dry, and inert conditions (e.g., in a refrigerator or freezer under nitrogen or argon).[6][7] This minimizes boroxine formation and prevents potential degradation.
Section 3: Plausible Synthetic Route
While numerous suppliers offer this reagent, understanding its synthesis provides insight into potential impurities and cost drivers. A common and effective method for preparing pyridinylboronic acids is through a halogen-metal exchange followed by borylation.[9] A plausible route starting from 4-bromo-2,6-dichloropyridine is outlined below.
Caption: Plausible synthesis via directed ortho-metalation and borylation.
Causality Behind Experimental Choices:
-
Directed ortho-Metalation: The chlorine atom at the 6-position can direct a strong base like lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) to selectively deprotonate the adjacent C3 position. Performing this at cryogenic temperatures (-78 °C) is critical to prevent side reactions and decomposition of the highly reactive organolithium intermediate.[9]
-
Borylation Agent: Triisopropyl borate, B(O-iPr)₃, serves as the electrophilic boron source. It readily reacts with the nucleophilic lithiated pyridine.
-
Acidic Workup: The final hydrolysis step with a mild acid is necessary to convert the boronate ester intermediate into the desired boronic acid.
Section 4: Core Application: Site-Selective Suzuki-Miyaura Cross-Coupling
The primary application for this reagent is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern C-C bond formation.[4]
The Pillar of Selectivity: C-Br vs. C-Cl Reactivity The key to strategically using (4-Bromo-6-chloropyridin-3-yl)boronic acid lies in the differential reactivity of its two halogen substituents. In palladium-catalyzed cross-coupling reactions, the rate of oxidative addition to the palladium(0) center follows the general trend: C-I > C-OTf > C-Br >> C-Cl.[4] The C-Br bond is substantially more reactive than the C-Cl bond. This allows for highly selective coupling of an aryl or vinyl partner at the C4 position while leaving the C6 chlorine atom untouched for a subsequent, potentially different, coupling reaction under more forcing conditions.
Mechanism of the Suzuki-Miyaura Reaction The catalytic cycle is a well-established sequence of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the coupling partner.
-
Transmetalation: The organic group (R²) is transferred from the boron atom to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex.[10]
-
Reductive Elimination: The two organic fragments (R¹ and R²) are ejected from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[4]
Self-Validating Experimental Protocol: Selective Suzuki Coupling
This protocol describes a representative coupling of (4-Bromo-6-chloropyridin-3-yl)boronic acid with a generic arylboronic acid, targeting the more reactive C-Br position.
1. Reagent Preparation and Inerting:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add (4-Bromo-6-chloropyridin-3-yl)boronic acid (1.0 equiv), the desired aryl or heteroaryl halide/triflate (1.1 equiv), and a base such as potassium phosphate (K₃PO₄, 3.0 equiv).[11]
-
Causality: Using a slight excess of the coupling partner ensures complete consumption of the limiting reagent. A strong base like K₃PO₄ is effective in activating the boronic acid for transmetalation.[11]
-
Seal the flask with a septum. Evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is a critical self-validating step to remove oxygen, which can oxidize and deactivate the palladium catalyst.
2. Catalyst and Solvent Addition:
-
Under a positive pressure of inert gas, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv).[11]
-
Causality: 5 mol% is a standard catalyst loading for many Suzuki couplings, balancing reaction efficiency with cost. Pd(PPh₃)₄ is a reliable, commercially available Pd(0) source.[11]
-
Add the degassed solvent system via syringe. A common choice is a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[11]
-
Causality: Dioxane solubilizes the organic components, while water helps solubilize the inorganic base and facilitates the transmetalation step. The solvent must be degassed (e.g., by sparging with argon) to remove dissolved oxygen.
3. Reaction Execution and Monitoring:
-
Place the sealed flask in a preheated oil bath at 70-80°C.
-
Stir the reaction vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A sample can be taken via syringe, quenched with water, extracted with ethyl acetate, and spotted on a TLC plate.
-
Self-Validation: Regular monitoring confirms that the starting materials are being consumed and product is forming, preventing unnecessary heating or premature termination of the reaction.
4. Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with ethyl acetate and water. Transfer to a separatory funnel.
-
Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired 4-aryl-6-chloropyridin-3-yl)boronic acid derivative.
Section 5: Role in Drug Discovery and Development
Boronic acids are a privileged class of compounds in medicinal chemistry. The boron atom's unique ability to form reversible covalent bonds with biological nucleophiles, such as the serine residue in a protease active site, has been exploited to create potent enzyme inhibitors.[5][12] Notable examples include the proteasome inhibitor Bortezomib (Velcade) and the β-lactamase inhibitor Vaborbactam.[5][13]
While (4-Bromo-6-chloropyridin-3-yl)boronic acid is primarily used as an intermediate, the pyridine scaffold it provides is of immense value. Pyridine rings are common in pharmaceuticals as they can improve aqueous solubility, act as hydrogen bond acceptors, and favorably modulate a compound's pharmacokinetic properties. This reagent provides a robust entry point for creating novel, disubstituted pyridine derivatives that can be explored for a wide range of biological targets.
Caption: Sequential coupling workflow for library synthesis.
Section 6: Safety, Handling, and Storage
As with any laboratory chemical, proper handling is essential for ensuring safety.
| Hazard Class | GHS Statement | Source(s) |
| Acute Oral Toxicity | H302: Harmful if swallowed | [1] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | [1][14] |
| Eye Damage/Irritation | H319: Causes serious eye irritation | [1][14] |
| Target Organ Toxicity | H335: May cause respiratory irritation | [1][15] |
Recommended Handling Procedures:
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust.[14]
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[16][17]
-
Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid. Wash hands thoroughly after handling.[1]
-
Storage: Keep the container tightly closed and store in a cool, dry, well-ventilated place, preferably in a refrigerator as recommended.[7][14]
References
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(4-Bromo-6-chloropyridin-3-yl)boronic acid. BoronPharm. [Link]
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4-BROMO-6-CHLOROPYRIDINE-3-BORONIC ACID. Clentran. [Link]
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4-Bromo-6-chloropyridine-3-carboxylic acid. PubChem, National Center for Biotechnology Information. [Link]
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Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. MDPI. [Link]
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Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. [Link]
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(4-Bromophenyl)boronic acid. PubChem, National Center for Biotechnology Information. [Link]
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Suzuki reaction. Wikipedia. [Link]
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Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI. [Link]
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Recent progress in the synthesis of pyridinylboronic acids and esters. ARKIVOC. [Link]
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Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. MDPI. [Link]
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2-BROMO-3-CHLOROPYRIDINE-4-BORONIC ACID. LookChem. [Link]
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Suzuki Coupling. Organic Chemistry Portal. [Link]
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Novel Synthesis Technique Produces Boronic Acid-Based Drugs. Drug Discovery & Development. [Link]
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The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central, National Institutes of Health. [Link]
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(4-Bromo-6-chloropyridin-3-yl)boronic acid, 95.0%+. 1M Lab. [Link]
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Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. Organic Syntheses. [Link]
- Synthesis of boronic esters and boronic acids using grignard reagents.
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Alkylboronic acid or boronate synthesis. Organic Chemistry Portal. [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]
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